molecular formula C18H22N2O4S B2732317 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide CAS No. 899967-67-0

4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide

Cat. No. B2732317
CAS RN: 899967-67-0
M. Wt: 362.44
InChI Key: CQPRIHQLICIQFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide is C16H17NO2 . Its average mass is 255.312 Da and its monoisotopic mass is 255.125931 Da .

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The reagent 4-methoxybenzyl-4-nitrophenylcarbonate has been utilized for the N-protection of amidinonaphthol, showcasing the suitability of the 4-methoxybenzyloxycarbonyl group for multiparallel solution phase synthesis of substituted benzamidines. This method highlights the mildness of deprotection conditions, making it well-suited for the synthesis of complex organic compounds including those related to 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (Bailey et al., 1999).

Transformation and Excretion in Biological Systems

Research into the transformation of metoclopramide in rabbits has revealed insights into the metabolic pathways of similar compounds, including those structurally related to 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide. The study identified multiple transformation products, providing a foundation for understanding the metabolic fate of such compounds in biological systems (Arita et al., 1970).

Selective Photocatalytic Oxidation

A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, highlights the potential for selective photocatalytic processes involving compounds like 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide. The high conversion and selectivity achieved on a TiO2 photocatalyst under O2 atmosphere demonstrate the potential for environmentally friendly oxidation processes (Higashimoto et al., 2009).

Oxygen Transfer Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides offers a method to differentiate between single electron transfer and direct oxygen atom transfer oxidants, which could be relevant for the study of 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide-related compounds. This research provides insights into the mechanisms of oxidation and the potential for selective chemical transformations (Lai et al., 2002).

properties

IUPAC Name

4-methoxy-N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-3-5-15(6-4-14)13-20-25(22,23)12-11-19-18(21)16-7-9-17(24-2)10-8-16/h3-10,20H,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRIHQLICIQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide

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